Cyclobutyrol

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

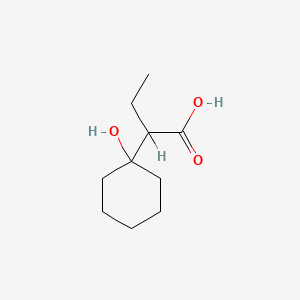

2-(1-hydroxycyclohexyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFTEMPSCMWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1130-23-0 (hydrochloride salt) | |

| Record name | Cyclobutyrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862084 | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-16-3 | |

| Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutyrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutyrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclobutyrol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyrol, chemically known as 2-(1-hydroxycyclohexyl)butanoic acid, is a synthetic compound recognized for its choleretic properties. It induces an increase in the volume of bile secreted without a proportional increase in bile solids, a characteristic termed hydrocholeresis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and the evaluation of its choleretic effects are presented. Furthermore, this document summarizes available quantitative data and elucidates the current understanding of its mechanism of action at the hepatocellular canalicular membrane, including its impact on biliary lipid secretion.

Chemical Structure and Properties

This compound is a substituted carboxylic acid with a cyclohexanol (B46403) moiety. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(1-Hydroxycyclohexyl)butanoic acid[1] |

| CAS Number | 512-16-3[1] |

| Molecular Formula | C₁₀H₁₈O₃[1] |

| Molecular Weight | 186.25 g/mol [1] |

| SMILES | CCC(C(=O)O)C1(CCCCC1)O[1] |

| InChI Key | NIVFTEMPSCMWDE-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 81-82 °C | [2] |

| Boiling Point | 164 °C at 24 mmHg; 167-170 °C at 16 mmHg | [2] |

| Solubility | Slightly soluble in water and petroleum ether. Very soluble in alcohols, acetone, dioxane, chloroform, and ether. Completely soluble in aqueous alkalies at pH 7.5-8. | [2] |

| Appearance | Colorless crystals from ether-petroleum ether | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved via the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The following is a representative protocol adapted for the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

-

Ethyl 2-bromobutanoate

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (catalytic amount)

-

10% Sulfuric acid solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is dried in an oven and assembled while hot under a nitrogen atmosphere.

-

Initiation: To the flask, add activated zinc dust and a catalytic amount of iodine. Add a solution of cyclohexanone in anhydrous THF.

-

Addition of α-halo ester: Add a small portion of ethyl 2-bromobutanoate dropwise to the stirred mixture to initiate the reaction, which is often indicated by a color change and gentle reflux. Once initiated, add the remaining ethyl 2-bromobutanoate dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2-3 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 10% sulfuric acid solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification of Ester Intermediate: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-hydroxycyclohexyl)butanoate. Purify the crude product by vacuum distillation or column chromatography.

-

Hydrolysis to this compound: Treat the purified ethyl 2-(1-hydroxycyclohexyl)butanoate with an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.

-

Isolation of this compound: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ether-petroleum ether) to obtain pure 2-(1-hydroxycyclohexyl)butanoic acid.

dot

Caption: Synthetic workflow for this compound via the Reformatsky reaction.

Biological Activity and Mechanism of Action

This compound is classified as a choleretic agent, specifically a hydrocholeretic, as it increases the volume of bile flow without a corresponding increase in the secretion of bile acids, cholesterol, or phospholipids (B1166683).[3][4] Its primary therapeutic application is in the management of certain hepatobiliary disorders.

The mechanism of action of this compound is believed to be exerted at the level of the hepatocyte's canalicular membrane.[3] It uncouples the secretion of water from the secretion of bile solids. Studies in animal models have demonstrated that this compound administration leads to a dose-dependent increase in bile flow, accompanied by an increase in the biliary output of electrolytes such as sodium, potassium, chloride, and bicarbonate.[1] Concurrently, the concentration of bile acids in the bile is reduced.[1]

A key feature of this compound's action is its inhibitory effect on the secretion of biliary cholesterol and phospholipids.[3][4] This effect is observed without altering bile acid secretion.[3] This selective inhibition of lipid secretion leads to a decrease in the lithogenic index of bile, which may be beneficial in preventing the formation of cholesterol gallstones.[5] The exact molecular target of this compound on the canalicular membrane has not been definitively elucidated, but it is suggested that it does not compete with bile acids for their transport mechanisms.[1] It is hypothesized that this compound may modulate the function of canalicular membrane transporters responsible for lipid efflux, such as members of the ATP-binding cassette (ABC) transporter family, or alter the physical properties of the canalicular membrane.

dot

Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for this compound in humans is limited in the available literature. Preclinical studies in rats indicate that following oral administration, this compound induces a dose-dependent choleretic effect.[1] This suggests that the compound is absorbed from the gastrointestinal tract. The primary route of excretion is likely through the bile, given its direct action on biliary secretion. Information regarding its metabolic fate, plasma protein binding, and volume of distribution is not extensively documented.

Table 3: Summary of Available Pharmacokinetic Information (Qualitative)

| Parameter | Observation |

| Absorption | Readily absorbed after oral administration, as evidenced by a dose-dependent choleretic effect. |

| Distribution | Data not readily available. |

| Metabolism | Data not readily available. |

| Excretion | Primarily excreted in bile. |

Experimental Protocols for Biological Evaluation

Assessment of Choleretic Activity in Anesthetized Rats

This protocol describes a method to evaluate the choleretic and hydrocholeretic effects of this compound in an in vivo animal model.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Polyethylene (B3416737) tubing for cannulation

-

Surgical instruments

-

Saline solution

-

This compound sodium salt solution for administration

-

Fraction collector

Procedure:

-

Animal Preparation: Anesthetize the rats and maintain anesthesia throughout the experiment. Perform a midline laparotomy to expose the abdominal cavity.

-

Bile Duct Cannulation: Carefully isolate the common bile duct and insert a polyethylene cannula. Secure the cannula in place with surgical silk.

-

Drug Administration: Administer this compound solution (or vehicle control) intraduodenally or intravenously.

-

Bile Collection: Collect bile continuously in pre-weighed tubes using a fraction collector at regular intervals (e.g., 15 minutes) for a period of several hours.

-

Sample Analysis:

-

Bile Flow Rate: Determine the volume of bile collected in each fraction by weight, assuming a density of 1.0 g/mL.

-

Bile Composition Analysis: Analyze bile samples for the concentration of bile acids, cholesterol, and phospholipids using established enzymatic or chromatographic methods (e.g., HPLC-MS/MS).

-

dot

Caption: Experimental workflow for assessing the choleretic activity of this compound.

Quantification of this compound in Biological Samples

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of this compound in plasma and bile.

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Plasma: Protein precipitation with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. Centrifuge to remove precipitated proteins.

-

Bile: Dilute the bile sample with a suitable solvent containing an internal standard.

-

-

Chromatographic Separation: Inject the supernatant or diluted sample onto the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve chromatographic separation of this compound from endogenous matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM) for quantification.

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations of this compound in the respective matrix (plasma or bile). Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

This compound is a well-characterized hydrocholeretic agent with a unique mechanism of action that involves the uncoupling of water and lipid secretion into the bile. Its chemical structure and properties are well-defined, and a viable synthetic route via the Reformatsky reaction has been established. While its clinical use is centered on its ability to increase bile volume, its inhibitory effect on biliary cholesterol and phospholipid secretion suggests a potential role in the management of conditions associated with high biliary cholesterol saturation. Further research is warranted to fully elucidate its molecular targets at the canalicular membrane and to obtain comprehensive pharmacokinetic data in humans to optimize its therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and potential clinical development of this compound and related compounds.

References

- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(1-Hydroxycyclohexyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid, a molecule of interest for its potential biological activities.[1] This document details the most viable synthetic pathway, a two-step process involving a Reformatsky reaction followed by alkaline hydrolysis. Detailed experimental protocols, quantitative data, and a logical workflow visualization are presented to aid researchers in the successful synthesis and characterization of this target compound. While no specific signaling pathways involving this molecule have been elucidated, its potential as a cyclooxygenase inhibitor suggests its relevance in inflammatory and autoimmune disease research.[1]

Introduction

2-(1-Hydroxycyclohexyl)butanoic acid (CAS No: 512-16-3) is a carboxylic acid derivative containing a tertiary alcohol on a cyclohexyl ring.[1] Its structural motifs are of interest in medicinal chemistry due to their potential to interact with biological targets. Notably, it has been identified as an analog of 2-cyclohexyl-2-hydroxypropanoic acid and an inhibitor of prostaglandin (B15479496) E2 production via cyclooxygenase inhibition.[1] This guide focuses on a robust and accessible synthetic route to obtain this compound for further investigation.

Physicochemical Data

A summary of the key physicochemical properties of 2-(1-Hydroxycyclohexyl)butanoic acid is provided in the table below.

| Property | Value |

| CAS Number | 512-16-3 |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Melting Point | 81 °C |

Synthetic Pathway Overview

The recommended synthesis of 2-(1-hydroxycyclohexyl)butanoic acid is a two-step process:

-

Reformatsky Reaction: Cyclohexanone (B45756) is reacted with ethyl 2-bromobutanoate in the presence of activated zinc to form the intermediate, ethyl 2-(1-hydroxycyclohexyl)butanoate.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final product, 2-(1-hydroxycyclohexyl)butanoic acid.

An alternative, though less detailed, approach would be the Grignard reaction. This would involve the preparation of a Grignard reagent from a 2-halobutanoate and its subsequent reaction with cyclohexanone. However, the Reformatsky reaction is often preferred for its milder conditions and compatibility with ester functionalities.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)butanoate via Reformatsky Reaction

This protocol is adapted from established procedures for the Reformatsky reaction.

Materials:

-

Cyclohexanone

-

Ethyl 2-bromobutanoate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) or Diethyl ether (for extraction)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Gently heat the flask until the purple color of the iodine disappears, indicating the activation of the zinc. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Add anhydrous THF to the activated zinc.

-

Initiation: In the dropping funnel, prepare a solution of cyclohexanone (1.0 equivalent) and ethyl 2-bromobutanoate (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension to initiate the reaction, which may be indicated by a color change or gentle reflux.

-

Addition of Reactants: Once the reaction has initiated, add the remaining solution of cyclohexanone and ethyl 2-bromobutanoate dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure the complete consumption of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl to dissolve any unreacted zinc.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(1-hydroxycyclohexyl)butanoate.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Quantitative Data (Expected):

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (after purification) | >95% |

Step 2: Hydrolysis of Ethyl 2-(1-hydroxycyclohexyl)butanoate

This protocol is based on standard procedures for the alkaline hydrolysis of esters.

Materials:

-

Ethyl 2-(1-hydroxycyclohexyl)butanoate (from Step 1)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or Methanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(1-hydroxycyclohexyl)butanoate (1.0 equivalent) in ethanol or methanol. Add an aqueous solution of NaOH or KOH (2-3 equivalents).

-

Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the alcohol solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2. The desired carboxylic acid may precipitate out of solution.

-

Extraction: Extract the acidified aqueous solution three times with ethyl acetate or diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation of Product: Filter and evaporate the solvent to yield the crude 2-(1-hydroxycyclohexyl)butanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2-(1-hydroxycyclohexyl)butanoic acid as a white solid.

Quantitative Data (Expected):

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (after recrystallization) | >98% |

| Melting Point | 81 °C |

Characterization Data

Expected ¹H NMR (CDCl₃, δ):

-

0.9-1.0 ppm (t, 3H): Methyl protons of the butyl group.

-

1.2-1.8 ppm (m, 12H): Methylene protons of the cyclohexyl and butyl groups.

-

2.2-2.4 ppm (m, 1H): Methine proton alpha to the carboxyl group.

-

~4.0 ppm (s, 1H): Hydroxyl proton (may be broad and exchangeable with D₂O).

-

~11.0 ppm (s, 1H): Carboxylic acid proton (may be broad and exchangeable with D₂O).

Expected ¹³C NMR (CDCl₃, δ):

-

~12-14 ppm: Methyl carbon of the butyl group.

-

~20-40 ppm: Methylene carbons of the cyclohexyl and butyl groups.

-

~50-55 ppm: Methine carbon alpha to the carboxyl group.

-

~70-75 ppm: Quaternary carbon of the cyclohexyl ring bearing the hydroxyl group.

-

~180-185 ppm: Carbonyl carbon of the carboxylic acid.

FTIR (KBr, cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

-

~3000-2800 cm⁻¹: C-H stretches of the alkyl groups.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of 2-(1-hydroxycyclohexyl)butanoic acid.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of 2-(1-hydroxycyclohexyl)butanoic acid. By following the detailed protocols for the Reformatsky reaction and subsequent hydrolysis, researchers can effectively synthesize this compound for further studies in medicinal chemistry and drug development. The provided physicochemical data and expected characterization parameters will aid in the identification and quality control of the final product.

References

The In Vivo Pharmacokinetics of Cyclobutyrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyrol, a synthetic choleretic agent, has been investigated for its effects on biliary secretion. Understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for its therapeutic application and for the development of new chemical entities with similar mechanisms of action. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound, with a focus on experimental methodologies and key findings related to its effects on biliary composition.

Quantitative Data on Pharmacodynamic Effects

The primary in vivo research on this compound has focused on its impact on the composition of bile following oral administration in rats. The data presented below is synthesized from studies investigating the choleretic and lipid-modulating effects of the drug.

| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Biliary Cholesterol Output | Wistar Rats | 0.72 mmol/kg | Oral | Statistically significant decrease in biliary cholesterol concentration and output. | [1][2] |

| Biliary Phospholipid Output | Wistar Rats | 0.72 mmol/kg | Oral | Significant reduction in biliary phospholipid concentration and output. | [1][2] |

| Bile Acid Secretion | Wistar Rats | 0.72 mmol/kg | Oral | No significant modification in bile acid secretion rate. | [1][2] |

| Bile Flow | Wistar Rats | 0.40-2.16 mmol/kg | Oral | Dose-dependent increase in biliary bile flow. | [3] |

| Biliary Electrolyte Output | Wistar Rats | 0.40-2.16 mmol/kg | Oral | Dose-dependent increase in sodium, potassium, chloride, and bicarbonate outputs. | [3] |

Experimental Protocols

The following section details the methodologies employed in the key in vivo studies of this compound, providing a framework for researchers aiming to replicate or build upon this work.

In Vivo Study of Biliary Secretion in Rats

This protocol is based on the methods described by Monte et al. (1989).[1][2]

1. Animal Model:

-

Species: Male Wistar rats

-

Weight: 250-300 g

-

Housing: Maintained on a standard laboratory diet and water ad libitum.

2. Surgical Procedure:

-

Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg body weight).

-

Bile Duct Cannulation: A midline abdominal incision is made to expose the common bile duct. The bile duct is then cannulated with a polyethylene (B3416737) catheter to allow for the collection of bile.

-

Temperature Maintenance: The animal's body temperature is maintained at 37°C using a heating lamp.

3. Drug Administration:

-

Drug: Sodium cyclobutyrate (this compound)

-

Dose: A single oral dose of 0.72 mmol/kg body weight is administered.

-

Administration Route: Oral gavage.

4. Sample Collection:

-

Bile Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., 3 hours) following drug administration.

-

Sample Handling: The volume of bile collected is determined by weight, assuming a density of 1.0 g/ml. Samples are stored appropriately for subsequent analysis.

5. Analytical Methods:

-

Bile Acids: Determined enzymatically using 3α-hydroxysteroid dehydrogenase.

-

Cholesterol: Quantified using an enzymatic colorimetric method.

-

Phospholipids (B1166683): Measured by determining the inorganic phosphorus content after digestion with perchloric acid.

Visualizations

Experimental Workflow for In Vivo Biliary Secretion Study

Caption: Workflow of an in vivo study on this compound's effect on biliary secretion.

Limitations and Future Directions

The current body of literature on this compound's in vivo pharmacokinetics is sparse. The following are key areas where further research is needed:

-

Plasma Pharmacokinetics: There is a lack of data on fundamental pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) in any species.

-

Metabolism: The metabolic pathways of this compound have not been elucidated. Identifying the metabolites and the enzymes responsible for its biotransformation is essential for a complete understanding of its disposition.

-

Human Studies: To date, no comprehensive pharmacokinetic studies of this compound in humans have been published in the peer-reviewed scientific literature.

-

Analytical Methods: Validated, sensitive, and specific analytical methods for the quantification of this compound and its potential metabolites in biological matrices (plasma, urine, bile) are not described in the available literature.

Future research efforts should focus on conducting well-designed pharmacokinetic studies in preclinical species and eventually in humans. The development of modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), would be a critical first step to enable the sensitive and specific measurement of this compound and its metabolites. Such studies will be invaluable for defining its therapeutic window, understanding potential drug-drug interactions, and guiding the development of novel choleretic agents.

References

Cyclobutyrol: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyrol (α-ethyl-1-hydroxycyclohexaneacetic acid) is a synthetic choleretic agent used in the management of biliary disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the available data and standardized methodologies for characterizing the solubility and stability of this compound, aimed at supporting research, formulation development, and analytical studies.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₈O₃ | - |

| Molecular Weight | 186.25 g/mol | - |

| Appearance | Solid | - |

| IUPAC Name | 2-(1-hydroxycyclohexyl)butanoic acid | - |

| CAS Number | 512-16-3 | - |

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, by examining structurally similar compounds—cyclohexanecarboxylic acid and sodium butyrate (B1204436)—an inferred solubility profile can be established to guide initial formulation and experimental design. This compound contains a carboxylic acid group, suggesting pH-dependent aqueous solubility, and a significant non-polar cyclohexyl ring, indicating solubility in organic solvents.[1]

Table 1: Inferred Solubility of this compound in Various Solvents

| Solvent | Type | Inferred Solubility | Rationale / Supporting Data |

| Water | Aqueous | Moderately soluble, pH-dependent | Cyclohexanecarboxylic acid is slightly to moderately soluble in water (0.2 g/100g at 15°C to 4.6 mg/mL at 25°C).[2][3] Solubility is expected to increase significantly in alkaline solutions due to salt formation.[4] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Soluble | Sodium butyrate is soluble in PBS at ~10 mg/mL.[5][6][7][8] |

| Ethanol (B145695) | Polar Protic Organic | Soluble | Sodium butyrate is soluble in ethanol at ~5 mg/mL.[5][6][7][8] Cyclohexanecarboxylic acid is miscible with ethanol.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Likely Soluble | Sodium butyrate has low solubility in DMSO (<1 mg/mL), which may be an outlier.[5][6] Many organic acids exhibit good solubility in DMSO. |

| Acetone (B3395972) | Polar Aprotic Organic | Likely Soluble | Cyclohexanecarboxylic acid is soluble in acetone (18 wt% at 40°C). |

| Hexane (B92381) | Non-polar Organic | Likely Soluble | Cyclohexanecarboxylic acid is more soluble in non-polar solvents like hexane due to its hydrophobic cyclohexane (B81311) ring.[1] |

| Diethyl Ether | Non-polar Organic | Likely Soluble | Cyclohexanecarboxylic acid is soluble in ether.[1] Sodium butyrate is insoluble in ether.[5] The larger non-polar moiety of this compound suggests higher solubility than sodium butyrate. |

Experimental Protocols for Solubility Determination

Aqueous Solubility (pH-Dependent)

This protocol determines the solubility of this compound in aqueous solutions across a range of pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.

Organic Solvent Solubility

This protocol determines the solubility of this compound in various organic solvents.

Methodology:

-

Solvent Selection: Choose a range of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, hexane).

-

Sample Preparation: Add a known, excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibration: Shake the vials at a constant temperature until equilibrium is achieved.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Dilute an aliquot of the saturated solution and quantify the concentration of this compound using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of a pharmaceutical compound is critical for its safety, efficacy, and shelf-life. Stability studies for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Table 2: Recommended Stability Testing for this compound

| Stability Type | Stress Condition | Potential Degradation Pathway |

| Hydrolysis | Acidic, neutral, and alkaline solutions (e.g., HCl, water, NaOH) at elevated temperatures.[13][14][15] | Cleavage of the molecule, though the core structure is relatively robust. The carboxylic acid and hydroxyl groups may participate in reactions. |

| Oxidation | Exposure to an oxidizing agent (e.g., hydrogen peroxide) at room temperature.[16][17][18][19] | Oxidation of the tertiary alcohol or other susceptible parts of the molecule. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[20][21][22][23][24] | Photodegradation, leading to the formation of new impurities. |

| Thermal Stability | Storage at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH).[25] | Thermal decomposition or solid-state reactions. |

Experimental Protocols for Stability Testing

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Methodology (General):

-

Sample Preparation: Prepare solutions or solid samples of this compound. For hydrolysis, dissolve in acidic, basic, and neutral media. For oxidation, dissolve in a solution containing an oxidizing agent (e.g., 3% H₂O₂). For photostability, expose the solid or solution to light. For thermal stress, store the solid drug at elevated temperatures.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 2 for a defined period.

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and ensure that the total amount of drug and degradation products (mass balance) is conserved.

ICH-Compliant Stability Study

Long-term and accelerated stability studies are required for determining the re-test period or shelf life.

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.[10]

-

Container Closure System: Store samples in the proposed packaging for distribution.[10]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Test samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Parameters to Test: Monitor appearance, assay, degradation products, and any other critical quality attributes.

Mechanism of Action: Choleretic Effect

This compound is a choleretic agent, meaning it increases the volume of bile secreted by the liver.[26][27] This action is generally independent of bile acid secretion. The primary mechanism involves stimulating the secretion of water and electrolytes, particularly bicarbonate, into the bile, thereby diluting the bile. This is distinct from cholagogues, which stimulate gallbladder contraction.

The synthesis and secretion of bile acids is a complex process regulated by nuclear receptors like the Farnesoid X Receptor (FXR).[28] While the direct molecular targets of this compound are not fully elucidated, its action as a choleretic agent places it within the broader regulatory network of bile acid homeostasis.

Generalized Signaling Pathway for Bile Acid Synthesis and Secretion

Caption: Simplified pathway of bile acid synthesis and secretion in the liver.

Conclusion

This technical guide consolidates the available information and outlines standardized methodologies for the comprehensive evaluation of this compound's solubility and stability. While specific experimental data for this compound remains limited in public literature, the provided protocols and inferred data from analogous structures offer a robust framework for researchers and drug development professionals. A thorough characterization of these properties is fundamental to the successful formulation, analytical method development, and regulatory submission of this compound-containing products.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. Sodium butyrate, 98+% - FAQs [thermofisher.com]

- 6. 丁酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ICH Official web site : ICH [ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. rsc.org [rsc.org]

- 14. ChemPap-2021-75-5739--Development of methodology for the study of API sensitivity [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. Oxidation Stability Studies [velp.com]

- 18. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. metrohm.com [metrohm.com]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 23. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 24. snscourseware.org [snscourseware.org]

- 25. fdaghana.gov.gh [fdaghana.gov.gh]

- 26. Cholestasis Medication: Choleretic agents, Barbiturates, Vitamins, Opioid antagonists, Bile salt resins, Antibiotics, Ileal Bile Acid Transport Inhibitors, Farnesoid X Receptor Agonists [emedicine.medscape.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Cyclobutyrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyrol (2-(1-hydroxycyclohexyl)butanoic acid) is a synthetic choleretic agent developed for the management of biliary insufficiency and related hepatobiliary disorders. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the compound's mechanism of action, focusing on its effects on bile composition and flow, and presents available quantitative data from key preclinical studies. Detailed experimental methodologies are provided for the seminal studies that have characterized its effects. Furthermore, this guide includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction and Historical Context

The study of choleretic agents, substances that increase the volume of bile secreted by the liver, has a long history rooted in the understanding of bile's crucial role in digestion and the detoxification of the body.[1][2] The mid-20th century saw a surge in the development of synthetic compounds aimed at modulating bile flow and composition to address conditions such as biliary insufficiency, dyspepsia, and to aid in the dissolution of certain types of gallstones.[2] It is within this context that this compound emerged as a novel therapeutic agent.

Physicochemical Properties

This compound is a white, crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(1-Hydroxycyclohexyl)butanoic acid | [3] |

| Chemical Formula | C₁₀H₁₈O₃ | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| CAS Number | 512-16-3 | [3][4] |

| Appearance | Solid powder | [4] |

| InChI Key | NIVFTEMPSCMWDE-UHFFFAOYSA-N | [3] |

| SMILES | CCC(C(=O)O)C1(CCCCC1)O | [3] |

Pharmacological Profile

Mechanism of Action

This compound exerts its primary pharmacological effect as a choleretic agent, specifically a hydrocholeretic, meaning it increases the volume of bile without a proportional increase in the secretion of bile acids.[5][6] The principal mechanism of action is believed to be at the level of the hepatocyte canalicular membrane.[7]

Key aspects of its mechanism include:

-

Bile Acid-Independent Choleretic Effect: Studies in animal models have demonstrated that this compound-induced choleresis is not dependent on the secretion of bile acids.[5] This suggests that this compound and bile acids do not compete for the same transport mechanisms within the hepatobiliary system.[5]

-

Inhibition of Biliary Lipid Secretion: A significant and well-documented effect of this compound is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[6][7][8] It reduces the concentration and output of cholesterol and phospholipids (B1166683) in the bile.[6] This action leads to a decrease in the lithogenic index of bile, which is a measure of its potential to form cholesterol gallstones.[6]

-

Effect on Canalicular Membrane Enzymes: this compound administration has been shown to decrease the biliary output of canalicular membrane enzymes such as alkaline phosphatase and γ-glutamyltransferase.[6]

The precise intracellular signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, its action at the canalicular membrane suggests an interaction with transport proteins or the lipid microenvironment of this membrane.

Proposed Mechanism of Action at the Canalicular Membrane

The following diagram illustrates the proposed mechanism of action of this compound at the hepatocyte canalicular membrane, based on the available evidence.

Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound.

Dose-Response Effect of this compound on Biliary Secretion in Anesthetized Rats

| This compound Dose (mmol/kg b.w.) | Bile Flow (µl/min/kg) | Bicarbonate Output (nmol/min/kg) | Bile Acid Concentration (mM) |

| Control | 78.5 ± 5.2 | 1.8 ± 0.2 | 35.6 ± 2.8 |

| 0.40 | 102.3 ± 6.1 | 2.9 ± 0.3 | 25.1 ± 2.1 |

| 0.54 | 115.8 ± 7.3 | 3.8 ± 0.4 | 20.4 ± 1.9 |

| 0.80 | 135.1 ± 8.5 | 5.1 ± 0.5 | 15.2 ± 1.5 |

| 1.08 | 152.4 ± 9.6 | 6.5 ± 0.6 | 11.8 ± 1.2 |

| 2.16 | 178.9 ± 11.2 | 8.9 ± 0.8 | 8.3 ± 0.9 |

| Data are presented as mean ± SEM. *p < 0.05 compared to control. (Adapted from Monte MJ, et al. Biomed Biochim Acta. 1990)[5] |

Effect of a Single Oral Dose of this compound (0.72 mmol/kg) on Biliary Lipid Composition in Anesthetized Rats

| Parameter | Control | This compound | % Change |

| Bile Flow (µl/min/kg) | 80.2 ± 4.5 | 105.6 ± 6.2 | +31.7% |

| Bile Acid Secretion (nmol/min/kg) | 2850 ± 150 | 2780 ± 160 | -2.5% |

| Cholesterol Secretion (nmol/min/kg) | 85.3 ± 5.1 | 55.4 ± 3.8 | -35.1% |

| Phospholipid Secretion (nmol/min/kg) | 255.9 ± 14.8 | 181.2 ± 11.3 | -29.2% |

| Lithogenic Index | 1.25 ± 0.08 | 0.82 ± 0.06 | -34.4% |

| *Data are presented as mean ± SEM. *p < 0.05 compared to control. (Adapted from Monte MJ, et al. Biochem J. 1989)[6] |

Key Experimental Protocols

In Vivo Study of Choleretic Effects in Anesthetized Rats

This protocol is based on the methodology described in the dose-response study by Monte et al. (1990).[5]

Caption: Experimental workflow for in vivo choleretic studies in rats.

Detailed Steps:

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

-

Anesthesia and Surgery: Animals are anesthetized, and a tracheotomy is performed to ensure a clear airway. The common bile duct is cannulated for bile collection.

-

Equilibration and Basal Collection: A stabilization period is allowed post-surgery, followed by the collection of basal bile to establish baseline values.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle alone.

-

Post-Dose Bile Collection: Bile is collected continuously in timed fractions.

-

Sample Analysis: The volume of each bile fraction is measured to determine the flow rate. Aliquots are taken for the analysis of bile acids, cholesterol, phospholipids, and electrolytes using standard biochemical assays.

Isolated Perfused Rat Liver (IPRL) for Studying Biliary Secretion

This protocol is a generalized methodology based on the study by Monte et al. (1990) and standard IPRL techniques.[7]

Caption: Experimental workflow for the isolated perfused rat liver (IPRL) model.

Detailed Steps:

-

Liver Isolation: The rat is anesthetized, and the portal vein and common bile duct are cannulated in situ. The liver is then carefully excised and transferred to a perfusion chamber.

-

Perfusion: The liver is perfused via the portal vein with an oxygenated, temperature-controlled buffer (e.g., Krebs-Henseleit).

-

Equilibration: The preparation is allowed to stabilize, with bile being collected to establish a baseline.

-

Drug Infusion: this compound is added to the perfusion medium to achieve a constant concentration.

-

Bile Collection and Analysis: Bile is collected throughout the experiment, and samples are analyzed for changes in flow rate, and the concentration of cholesterol, phospholipids, and canalicular enzymes.

Clinical Experience and Therapeutic Use

This compound has been used clinically in some countries for the treatment of functional dyspepsia and biliary disorders. Its hydrocholeretic effect is thought to improve bile flow, which may alleviate symptoms associated with biliary stasis. The reduction in the lithogenic index of bile suggests a potential role in the prevention of cholesterol gallstone formation. However, comprehensive, large-scale clinical trial data is limited in the publicly available literature.

Conclusion

This compound is a synthetic choleretic agent with a distinct mechanism of action characterized by a bile acid-independent increase in bile flow and a significant reduction in biliary cholesterol and phospholipid secretion. Preclinical studies have provided quantitative evidence of its efficacy in modifying bile composition. While its complete historical discovery and the full extent of its clinical use are not exhaustively documented in readily accessible sources, the available scientific literature provides a solid foundation for understanding its pharmacological properties. Further research into its molecular interactions at the canalicular membrane could provide more precise insights into its mechanism and potential for broader therapeutic applications in hepatobiliary diseases.

References

- 1. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Choleretic mechanism and effects of this compound in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclobutyrol (CAS Number: 512-16-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

Cyclobutyrol is a hydroxy monocarboxylic acid.[8] Its key chemical and physical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 512-16-3 | [1][9] |

| IUPAC Name | 2-(1-hydroxycyclohexyl)butanoic acid | [1][8][10] |

| Synonyms | α-Ethyl-1-hydroxycyclohexaneacetic acid, Ciclobutirol, Cyclobutyrolum, JL 130 | [8][9][11] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][8][9] |

| Molecular Weight | 186.25 g/mol | [1][8][9] |

| Appearance | Colorless crystals or solid powder | [9][11] |

| Melting Point | 81-82 °C | [9] |

| Boiling Point | 164 °C @ 24 mmHg; 167-170 °C @ 16 mmHg | [9] |

| Density | 1.0010 g/cm³ @ 18.8 °C | [9] |

| Solubility | Slightly soluble in water. Very soluble in alcohols, acetone, dioxane, chloroform, and ether. | [9] |

Synthesis

The primary method cited for the synthesis of this compound is the Reformatsky reaction.[9] This organic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.

For this compound, the synthesis involves the reaction of cyclohexanone (B45756) with an α-bromo butyric acid ester (e.g., ethyl 2-bromobutyrate) and activated zinc, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product, 2-(1-hydroxycyclohexyl)butanoic acid.

A detailed, step-by-step laboratory or manufacturing protocol for this compound is not available in the public-domain literature accessed. The general workflow is depicted below.

Mechanism of Action

This compound exerts a dual effect on bile formation: a hydrocholeretic effect and a selective inhibition of biliary lipid secretion.

-

Hydrocholeresis : this compound increases the volume of bile flow in a dose-dependent manner. This is primarily due to an increased output of electrolytes like sodium, potassium, chloride, and bicarbonate into the bile, which osmotically draws water into the canaliculi.[2][3] This effect is independent of bile acid secretion.[2][6]

-

Selective Inhibition of Lipid Secretion : The key pharmacodynamic action of this compound is the uncoupling of biliary cholesterol and phospholipid secretion from bile acid secretion.[5][7] Normally, the secretion of bile acids into the canaliculus drives the secretion of cholesterol and phospholipids (B1166683), which form mixed micelles. This compound disrupts this process, significantly reducing the amount of cholesterol and phospholipids entering the bile without affecting the rate of bile acid secretion.[1][4] This action is thought to be exerted at the canalicular membrane of the hepatocyte.[4] By reducing the lipid content relative to the bile acid content, this compound lowers the cholesterol saturation of bile, thereby decreasing its lithogenic potential.[5][7]

One report suggests this compound may also inhibit the enzyme cyclooxygenase, thus reducing prostaglandin (B15479496) E2 production, but the predominant and well-documented mechanism relates to its choleretic activity.[4]

Experimental Data & Protocols

Key experimental findings come from studies on anesthetized rats and isolated perfused rat livers.

Summary of In Vivo Data (Anesthetized Rats)

| Parameter | Dose of this compound | Observation | Reference(s) |

| Biliary Lipid Output | Single oral dose of 0.72 mmol/kg body weight | Reduced biliary concentration and output of cholesterol and phospholipid. Bile acid secretion was not significantly modified. | [1][5] |

| Lithogenic Index | Single oral dose of 0.72 mmol/kg body weight | Statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, and in the lithogenic index of the bile. | [1][5] |

| Bile Flow & Electrolytes | 0.40, 0.54, 0.80, 1.08, and 2.16 mmol/kg body weight | Dose-dependent increase in biliary flow and the output of sodium, potassium, chloride, and bicarbonate. Bile acid concentrations were reduced. | [2][9] |

| Plasma-Membrane Enzymes | Single oral dose of 0.72 mmol/kg body weight | Markedly reduced biliary outputs of alkaline phosphatase and gamma-glutamyltransferase. | [1][5] |

Summary of In Vitro Data (Isolated Perfused Rat Liver)

| Parameter | Condition | Observation | Reference(s) |

| Biliary Lipid Output | Low (450 nmol/min), high (1350 nmol/min), and nil taurocholate infusion | Decreased biliary outputs of cholesterol and phospholipid without changes in bile acid secretion. The absolute inhibition was not decreased by elevated bile acid secretion. | [4] |

| Canalicular Membrane Enzymes | - | Biliary outputs of 5'-nucleotidase and alkaline phosphodiesterase I were depressed. | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols are not available in the abstracts of the primary literature reviewed. The general methodologies are described below. For complete details, readers are directed to the cited publications.

In Vivo Choleresis Study in Anesthetized Rats (Based on Jimenez R, et al., 1990)

This protocol outlines the general workflow for evaluating the dose-response relationship of a choleretic agent in an animal model.

Pharmacokinetics & Toxicology

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, including data on its absorption, distribution, metabolism, and excretion (ADME), are not available in the reviewed public-domain literature.

Toxicology

A comprehensive toxicological profile for this compound, including acute toxicity data (e.g., LD₅₀), chronic toxicity, and safety pharmacology, is not available in the reviewed public-domain literature.

Conclusion

This compound is a synthetic choleretic agent with a unique and well-defined mechanism of action centered on the uncoupling of biliary lipid secretion from bile acid secretion. The available in vivo and in vitro data robustly support its role in increasing bile volume while decreasing the concentration of cholesterol and phospholipids, thereby reducing the lithogenic index of bile. While its chemical properties and primary pharmacodynamics are clear, significant data gaps exist regarding its synthesis protocol, pharmacokinetics, and toxicology. Further research is required to fully characterize these aspects for modern drug development and regulatory standards.

References

- 1. m.youtube.com [m.youtube.com]

- 2. US5442105A - Process for producing cyclohexylbutyric acid derivative - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. 2-(1-Hydroxycyclohexyl)butanoic acid | 512-16-3 | AAA51216 [biosynth.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [An immunoenzyme method for the quantitative determination of B-lymphocytes in human blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.lww.com [downloads.lww.com]

An In-depth Technical Guide on Cyclobutyrol and its Interplay with Bile Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyrol, a synthetic choleretic agent, has demonstrated a unique capacity to modify biliary lipid composition, a property of significant interest in the management of cholesterol gallstones and related metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its effects on bile acid metabolism. Drawing from preclinical studies, this document outlines the quantitative effects of this compound on bile composition, details relevant experimental methodologies, and explores the putative molecular signaling pathways involved. The information is presented to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics targeting hepatobiliary disorders.

Introduction

Bile, a complex fluid produced by the liver, plays a critical role in the digestion and absorption of dietary fats and the elimination of cholesterol and other waste products. The composition of bile, particularly the relative concentrations of bile acids, phospholipids (B1166683), and cholesterol, is a key determinant of its solvency. An imbalance in these components, specifically an increase in the cholesterol saturation of bile, can lead to the formation of cholesterol gallstones, a prevalent and costly digestive disease.

This compound (sodium α-ethyl-1-hydroxycyclohexaneacetate) is a synthetic compound that has been investigated for its choleretic (bile flow-enhancing) and lipid-modulating properties. Preclinical evidence strongly suggests that this compound can favorably alter the lithogenic index of bile by selectively reducing the secretion of cholesterol and phospholipids without significantly impacting bile acid secretion. This uncoupling of lipid and bile acid secretion presents a promising therapeutic strategy for the prevention and treatment of cholesterol cholelithiasis. This guide will delve into the technical details of this compound's effects on bile acid metabolism, providing a robust framework for further research and development.

Mechanism of Action

This compound exerts its primary effect at the level of the hepatocyte canalicular membrane, the primary site of bile formation. Its mechanism is characterized by a selective inhibition of biliary cholesterol and phospholipid secretion, a phenomenon that occurs independently of changes in bile acid output.[1][2] This leads to a state of hydrocholeresis, where bile flow is increased, but the bile is less saturated with cholesterol.

The precise molecular target of this compound remains to be fully elucidated. However, the available evidence points towards an interaction with the machinery responsible for the transport of cholesterol and phospholipids into the bile canaliculus. A key player in this process is the ATP-binding cassette (ABC) transporter heterodimer ABCG5/ABCG8, which is responsible for the secretion of neutral sterols, including cholesterol, from the hepatocyte into the bile.[3][4] It is hypothesized that this compound may directly or indirectly modulate the function of this transporter complex.

Proposed Signaling Pathway

The following diagram illustrates the proposed, albeit not yet fully confirmed, mechanism of action for this compound at the hepatocyte canalicular membrane.

Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.

Quantitative Effects on Bile Composition

Studies in animal models have consistently demonstrated the significant impact of this compound on the lipid composition of bile. The administration of this compound leads to a marked reduction in the concentration and output of cholesterol and phospholipids, while the secretion of bile acids remains largely unchanged.[1][2] This differential effect results in a favorable shift in the lithogenic index of bile.

Table 1: Effect of this compound on Biliary Lipid Secretion in Rats

| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (0.72 mmol/kg) (Mean ± SD) | Percentage Change | p-value | Reference |

| Bile Flow (µl/min/kg) | Data not available in abstract | Data not available in abstract | - | - | [1] |

| Bile Acid Secretion (nmol/min/kg) | Data not available in abstract | Data not available in abstract | No significant change | >0.05 | [1] |

| Cholesterol Secretion (nmol/min/kg) | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |

| Phospholipid Secretion (nmol/min/kg) | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |

Note: Specific quantitative values require access to the full-text article of the cited reference.

Table 2: Effect of this compound on Biliary Lipid Molar Ratios and Lithogenic Index in Rats

| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (0.72 mmol/kg) (Mean ± SD) | Percentage Change | p-value | Reference |

| Cholesterol/Bile Acid Molar Ratio | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |

| Phospholipid/Bile Acid Molar Ratio | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |

| Lithogenic Index | Data not available in abstract | Data not available in abstract | Significant Decrease | <0.05 | [1] |

Note: Specific quantitative values require access to the full-text article of the cited reference.

Experimental Protocols

The investigation of this compound's effects on bile acid metabolism has primarily utilized in vivo and in vitro animal models. The following sections provide an overview of the key experimental methodologies.

In Vivo Bile Duct Cannulation in Rats

This model allows for the direct collection of bile from conscious, unrestrained animals, providing a physiological assessment of biliary secretion over time.[5][6]

Caption: Workflow for in vivo bile duct cannulation study in rats.

Isolated Perfused Rat Liver Model

This ex vivo model allows for the study of hepatic function in a controlled environment, eliminating systemic influences.[2]

Caption: Workflow for the isolated perfused rat liver experiment.

Analytical Methods for Bile Lipid Analysis

The quantification of bile acids, cholesterol, and phospholipids in bile samples is crucial for assessing the effects of this compound. Standard enzymatic and colorimetric assays are commonly employed for this purpose.

Table 3: Common Analytical Methods for Biliary Lipids

| Analyte | Method | Principle |

| Total Bile Acids | Enzymatic Colorimetric Assay | 3-α-hydroxysteroid dehydrogenase (3α-HSD) catalyzes the oxidation of bile acids, leading to the reduction of a chromogenic substrate. |

| Cholesterol | Enzymatic Colorimetric Assay | Cholesterol esterase hydrolyzes cholesterol esters, and cholesterol oxidase oxidizes cholesterol, producing hydrogen peroxide which is measured in a colorimetric reaction. |

| Phospholipids | Enzymatic Colorimetric Assay | Phospholipase D hydrolyzes phospholipids to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide for colorimetric detection. |

Putative Molecular Signaling Pathways and Future Directions

While the direct molecular target of this compound is yet to be definitively identified, its unique pharmacological profile suggests several avenues for future investigation.

Interaction with Canalicular Transporters

The primary hypothesis centers on the modulation of ABCG5/G8 function. Future studies should aim to:

-

Investigate the direct binding of this compound to ABCG5/G8 using in vitro binding assays.

-

Assess the effect of this compound on the transport activity of ABCG5/G8 in cell-based assays using fluorescently labeled cholesterol analogs.

-

Examine the impact of this compound on the expression levels of ABCG5 and ABCG8 mRNA and protein in hepatocytes.

Regulation of Nuclear Receptors

Bile acid homeostasis is tightly regulated by a network of nuclear receptors, including the Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Pregnane (B1235032) X Receptor (PXR).[7] Although this compound does not appear to alter bile acid synthesis, its effects on lipid secretion could be mediated through indirect effects on these signaling pathways. Research in this area should explore:

-

The effect of this compound on the transcriptional activity of FXR, LXR, and PXR using reporter gene assays.

-

Changes in the expression of target genes of these nuclear receptors involved in lipid metabolism and transport following this compound treatment.

The following diagram illustrates the potential interplay between this compound and these regulatory pathways.

Caption: Potential direct and indirect regulatory pathways affected by this compound.

Conclusion

This compound represents a compelling pharmacological agent with a distinct mechanism of action on biliary lipid metabolism. Its ability to uncouple cholesterol and phospholipid secretion from bile acid secretion offers a targeted approach to reducing the lithogenicity of bile. While the precise molecular interactions remain an active area of research, the existing preclinical data provide a strong rationale for its further investigation as a potential therapeutic for cholesterol gallstone disease. The experimental frameworks and putative signaling pathways outlined in this guide are intended to facilitate future research efforts aimed at fully elucidating the therapeutic potential of this compound and similar compounds.

References

- 1. Inhibition of biliary cholesterol and phospholipid secretion during this compound-induced hydrocholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory action of this compound on the secretion of biliary cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coexpression of ATP-binding cassette proteins ABCG5 and ABCG8 permits their transport to the apical surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. Interplay of pregnane X receptor with other nuclear receptors on gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Cyclobutyrol on Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyrol (CB), a synthetic choleretic agent, has been investigated for its effects on hepatic bile formation and composition. This technical guide provides an in-depth overview of the in vitro and ex vivo effects of this compound on hepatocytes, with a focus on its mechanism of action, quantitative effects on biliary secretion, and detailed experimental protocols. The primary experimental model discussed is the isolated perfused rat liver, a key ex vivo system that maintains the structural and functional polarity of hepatocytes, providing valuable insights into the direct hepatic effects of compounds. While dedicated studies on cultured hepatocytes are limited, this guide also outlines relevant in vitro models and experimental workflows for future investigations into the cellular and molecular mechanisms of this compound.

Mechanism of Action

This compound exerts its primary effect at the level of the hepatocyte canalicular membrane.[1] It is a choleretic agent that uncouples the secretion of biliary lipids (cholesterol and phospholipids) from the secretion of bile acids.[2][3] Unlike some other choleretic agents, this compound does not appear to stimulate bile acid secretion.[4] The current evidence suggests that this compound does not inhibit intracellular vesicular transport but rather acts directly on the canalicular membrane, leading to a reduction in the output of cholesterol and phospholipids (B1166683) into the bile.[1] This action also results in a decreased biliary output of canalicular membrane enzymes such as 5'-nucleotidase, alkaline phosphodiesterase I, alkaline phosphatase, and gamma-glutamyltransferase.[1][2]

Signaling Pathway and Mechanism of Action Diagram

Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.

Quantitative Data from In Vitro/Ex Vivo Studies

The following tables summarize the quantitative effects of this compound as observed in isolated perfused rat liver studies.

Table 1: Effect of this compound on Biliary Secretion in Isolated Perfused Rat Liver

| Parameter | Control | This compound Treated | Percentage Change |

| Bile Flow (µl/min per g of liver) | Data not consistently reported across abstracts | Increased (Choleretic effect) | Not specified |

| Bile Acid Secretion Rate | Unchanged | Unchanged | ~0%[1][2][4] |

| Cholesterol Output | Baseline values vary | Decreased | Significant reduction[1][2] |

| Phospholipid Output | Baseline values vary | Decreased | Significant reduction[1][2] |

Table 2: Effect of this compound on Biliary Molar Ratios and Lithogenic Index

| Parameter | Control | This compound Treated | Change |

| Cholesterol/Bile Acid Molar Ratio | Baseline values vary | Decreased | Statistically significant[2] |

| Phospholipid/Bile Acid Molar Ratio | Baseline values vary | Decreased | Statistically significant[2] |

| Lithogenic Index of Bile | Baseline values vary | Decreased | Statistically significant[2] |

Table 3: Effect of this compound on Biliary Enzyme Output

| Enzyme | Control | This compound Treated | Percentage Change |

| 5'-Nucleotidase | Baseline values vary | Depressed | Significant reduction[1] |

| Alkaline Phosphodiesterase I | Baseline values vary | Depressed | Significant reduction[1] |

| Alkaline Phosphatase | Baseline values vary | Markedly Reduced | Significant reduction[2] |

| Gamma-Glutamyltransferase (GGT) | Baseline values vary | Markedly Reduced | Significant reduction[2] |

Experimental Protocols

The following is a detailed methodology for the isolated perfused rat liver model, as compiled from the available literature.[1][5][6]